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5'-Deoxyadenosine - 4754-39-6

5'-Deoxyadenosine

Catalog Number: EVT-256879
CAS Number: 4754-39-6
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5'-deoxyadenosine is a 5'-deoxyribonucleoside compound having adenosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 5'-deoxyribonucleoside and a member of adenosines. It is functionally related to an adenosine.
5'-Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.

Adenosylcobalamin (Coenzyme B12)

Compound Description: Adenosylcobalamin is a crucial coenzyme involved in various enzymatic reactions, particularly those catalyzed by a class of enzymes known as adenosylcobalamin-dependent enzymes. This coenzyme plays a vital role in these reactions by generating free-radical intermediates through the homolytic cleavage of its cobalt-carbon bond [].

Relevance: Adenosylcobalamin's relevance to 5'-Deoxyadenosine stems from its role as a precursor in several enzymatic reactions. The enzymatic cleavage of Adenosylcobalamin frequently results in the formation of 5'-Deoxyadenosine and cob(II)alamin [, , , , , ]. This process is often associated with the abstraction of a hydrogen atom from a substrate molecule by the 5'-deoxyadenosyl radical, a transient species generated during the reaction [, , ].

S-Adenosyl Methionine (SAM)

Compound Description: S-Adenosyl methionine (SAM) is a ubiquitous molecule involved in a wide array of biological processes, including methylation reactions, polyamine biosynthesis, and the generation of crucial radical species for enzymatic reactions. It is structurally similar to 5'-deoxyadenosine, with the addition of a methionine moiety attached to the 5' carbon via a sulfonium linkage [, , , ].

Relevance: SAM holds significant relevance to 5'-deoxyadenosine due to its role as a precursor for the 5'-deoxyadenosyl radical in radical SAM enzymes. SAM, in this context, undergoes reductive cleavage facilitated by a [4Fe-4S] cluster, leading to the formation of methionine and the highly reactive 5'-deoxyadenosyl radical [, , , ]. The 5'-deoxyadenosyl radical subsequently participates in diverse radical-mediated enzymatic transformations.

5'-Deoxyadenosine-5'-yl

Compound Description: 5'-deoxyadenosine-5'-yl, commonly referred to as the 5'-deoxyadenosyl radical, is a highly reactive intermediate generated during the enzymatic reactions of both adenosylcobalamin and radical SAM enzymes [, , , ]. This radical is responsible for abstracting hydrogen atoms from substrates, initiating a cascade of radical-mediated transformations in various metabolic pathways [, , , ].

Relevance: The 5'-deoxyadenosyl radical is directly derived from both 5'-Deoxyadenosine and SAM. In the case of adenosylcobalamin-dependent enzymes, the 5'-deoxyadenosyl radical is formed concurrently with cob(II)alamin. This radical then abstracts a hydrogen atom from the substrate, generating 5'-Deoxyadenosine and a substrate radical []. Similarly, in radical SAM enzymes, the 5'-deoxyadenosyl radical, derived from SAM, initiates the catalytic cycle by abstracting a hydrogen atom from the substrate to form 5'-deoxyadenosine and a substrate radical []. The intimate involvement of 5'-deoxyadenosine-5'-yl in both types of enzymatic reactions underscores the intricate connection between these cofactors and highlights their shared evolutionary history.

5'-Chloro-5'-Deoxyadenosine

Relevance: This compound is relevant to 5'-Deoxyadenosine as it serves as a starting material in various chemical syntheses of related compounds []. Additionally, 5'-Chloro-5'-Deoxyadenosine exhibits interesting biological properties, such as inhibiting the phosphorylation of cardiac troponin-I [] and phosphoinositide signaling pathways in smooth muscle and platelets [, ], which makes it a valuable tool for studying cellular processes.

5'-Methylthioadenosine (MTA)

Compound Description: 5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in most organisms. It acts as a by-product of polyamine biosynthesis and participates in various metabolic processes. []

Relevance: MTA is structurally similar to 5'-Deoxyadenosine, differing only in the substituent at the 5' position. The enzyme responsible for cleaving MTA, 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), also exhibits activity towards 5'-Deoxyadenosine [, ]. This overlapping substrate specificity suggests that these two molecules might share common metabolic pathways or regulatory mechanisms.

S-Adenosylhomocysteine (SAH)

Compound Description: S-Adenosylhomocysteine (SAH) is a naturally occurring nucleoside and a potent inhibitor of many SAM-dependent methyltransferases. It is formed from S-adenosyl-L-methionine (SAM) after donating its methyl group in various methylation reactions [].

Relevance: SAH is structurally very similar to 5'-Deoxyadenosine. It is structurally related to SAM and is a product of SAM-dependent methyltransferase reactions. In some cases, the enzyme responsible for cleaving SAH (MTAN) also demonstrates activity towards 5'-Deoxyadenosine, highlighting potential shared metabolic pathways [].

Sinefungin

Compound Description: Sinefungin is a naturally occurring antifungal and antiprotozoal antibiotic produced by Streptomyces griseolus. It acts as a potent inhibitor of various methyltransferases by mimicking the structure of S-Adenosyl-L-methionine (SAM) [, , ].

Relevance: Sinefungin's relevance to 5'-Deoxyadenosine stems from its structural similarity to SAM. This resemblance allows Sinefungin to act as a competitive inhibitor for enzymes that utilize SAM as a substrate. Additionally, Sinefungin is a known inhibitor of tumor cell growth and HIV-1 infectivity [].

5'-Amino-5'-Deoxyadenosine

Compound Description: 5'-Amino-5'-Deoxyadenosine is an adenosine analog with an amino group at the 5' position, often used as a starting material for synthesizing various adenosine derivatives. It also exhibits biological activity, acting as a potent inhibitor of adenosine kinase [, , ].

Relevance: This compound serves as a precursor for the synthesis of various 5'-Deoxyadenosine analogues. It has been explored as a potential anticonvulsant due to its ability to increase endogenous adenosine levels [].

5'-Deoxy-5'-Methylthioadenosine

Compound Description: 5'-Deoxy-5'-Methylthioadenosine is a naturally occurring metabolite that acts as an inhibitor of polyamine synthesis and methylation reactions [].

Relevance: 5'-Deoxy-5'-methylthioadenosine is generated by the action of methylthioadenosine phosphorylase (MTAP) on MTA. Interestingly, MTAP also exhibits activity towards 5'-Deoxyadenosine, suggesting a possible metabolic link between these two molecules [].

Glycolaldehyde

Compound Description: Glycolaldehyde is a simple two-carbon sugar that serves as a substrate analog for diol dehydratase and ethanolamine ammonia-lyase, inducing mechanism-based inactivation of these enzymes [, ].

Relevance: Glycolaldehyde is a substrate analog for certain adenosylcobalamin-dependent enzymes, leading to their inactivation. During this inactivation process, 5'-Deoxyadenosine is produced, highlighting a mechanistic connection between Glycolaldehyde and 5'-Deoxyadenosine in these enzymatic reactions [].

(Z)-5'-Fluoro-4',5'-Didehydro-5'-Deoxyadenosine (MDL 28,842)

Compound Description: (Z)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosine (MDL 28,842) is an irreversible inhibitor of S-adenosylhomocysteine hydrolase, an enzyme that plays a crucial role in the metabolism of S-adenosylmethionine (SAM) [].

Source and Classification

5'-Deoxyadenosine is classified as a purine nucleoside, which consists of the adenine base attached to a ribose sugar that lacks an oxygen atom at the 5' position. Its chemical formula is C10_{10}H13_{13}N5_5O, and it is often represented by the systematic name 2-amino-6-(hydroxymethyl)-purine-9-β-D-ribofuranoside. This compound is primarily recognized as a by-product of S-adenosylmethionine metabolism in various organisms, including bacteria and eukaryotes .

Synthesis Analysis

The synthesis of 5'-deoxyadenosine can be achieved through several methods:

  1. Phosphorylation Method: This involves the cleavage of S-adenosylmethionine by radical S-adenosylmethionine enzymes, which results in the formation of 5'-deoxyadenosine. The cleavage can occur via two main pathways:
    • Phosphate-dependent cleavage: Catalyzed by MTA phosphorylase, resulting in adenine and 5-deoxyribose 1-phosphate.
    • Nucleosidase pathway: Involves the action of MTA nucleosidase, releasing adenine and 5-deoxyribose .
  2. Chemical Synthesis: Various synthetic routes have been reported, including:
    • A method involving thionyl chloride and pyridine for chlorination followed by hydrolysis to yield 5'-deoxyadenosine .
    • Solid-phase synthesis techniques have also been developed to incorporate modified forms of deoxyadenosine into oligonucleotides .
Molecular Structure Analysis

The molecular structure of 5'-deoxyadenosine consists of:

  • Adenine Base: A purine consisting of two fused rings (a six-membered and a five-membered ring).
  • Ribose Sugar: A five-carbon sugar that lacks an oxygen atom at the 5' position.

The structural formula can be represented as follows:

C10H13N5O\text{C}_{10}\text{H}_{13}\text{N}_{5}\text{O}

The absence of the hydroxyl group at the 5' carbon differentiates it from adenosine, influencing its biochemical properties and interactions.

Chemical Reactions Analysis

5'-Deoxyadenosine participates in several biochemical reactions:

  • Hydrolysis: It can be hydrolyzed to produce adenine and ribose phosphate through enzymatic action.
  • Methylation: It serves as a substrate for methyltransferases, which can methylate the nitrogen or carbon positions on the adenine base.
  • Salvage Pathways: It is involved in salvage pathways that recycle adenine for nucleotide synthesis .
Mechanism of Action

The mechanism of action for 5'-deoxyadenosine primarily involves its role as a substrate in various enzymatic reactions:

  • In the context of radical S-adenosylmethionine enzymes, it acts as an inhibitor, regulating enzymatic activity.
  • It participates in metabolic pathways that convert it back into useful metabolites like adenine or ribose phosphate, thus playing a critical role in cellular metabolism .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: Approximately 253.24 g/mol.
  • Solubility: Soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but can degrade under extreme pH or temperature conditions.

These properties influence its behavior in biological systems and its potential applications in research.

Applications

5'-Deoxyadenosine has various scientific applications:

  • Biochemical Research: It is used to study metabolic pathways involving purines and their salvage mechanisms.
  • Pharmaceutical Development: Its derivatives are explored for therapeutic potentials in treating diseases related to purine metabolism.
  • Molecular Biology: It serves as a building block for synthesizing modified oligonucleotides used in gene therapy and diagnostics .
Biosynthesis and Enzymatic Generation of 5'-Deoxyadenosine

Radical S-Adenosylmethionine (rSAM) Enzymes as Primary Sources

Radical S-adenosylmethionine (rSAM) enzymes constitute a vast superfamily of metalloenzymes that generate 5'-deoxyadenosine (5'dAdo) as an obligatory byproduct during catalysis. These enzymes utilize a site-differentiated [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), producing a 5'-deoxyadenosyl radical (5'dAdo•) that initiates diverse transformations on substrates ranging from small molecules to proteins and nucleic acids [9] [6]. The 5'dAdo• abstracts a hydrogen atom from the target substrate, yielding 5'dAdo as the stable end product. This reaction occurs in ~2% of all genes in certain archaea like Methanocaldococcus jannaschii, highlighting its metabolic ubiquity [1].

5'dAdo accumulation poses a significant cellular challenge due to its potent inhibition of rSAM enzymes (e.g., biotin synthase and lipoyl synthase) at micromolar concentrations. Consequently, organisms have evolved specialized salvage pathways to detoxify and recycle this compound:

  • Deamination: Methanocaldococcus jannaschii expresses 5'-deoxyadenosine deaminase (DadD), which converts 5'dAdo to 5'-deoxyinosine with high specificity (Km = 14.0 ± 1.2 μM, kcat/Km = 9.1 × 109 M−1s−1). DadD exhibits thermostability (retaining 90% activity at 60°C) and functions optimally at pH 9.0 [1] [4].
  • Sugar Salvage: In Synechococcus elongatus, promiscuous enzymes transform 5'dAdo into 7-deoxysedoheptulose—an antimetabolite with antimicrobial properties. This pathway allows organisms lacking dedicated secondary metabolite clusters to generate ecological competitors from primary metabolites [3].
  • Phosphorolysis: Bacteria like Bacillus thuringiensis employ a three-enzyme cascade (drdK, drdI, drdA) to phosphorylate 5-deoxyribose (derived from 5'dAdo), isomerize it to 5-deoxyribulose-1-phosphate, and cleave it to dihydroxyacetone phosphate and acetaldehyde for central metabolism [7].

Table 1: Key Salvage Pathways for 5'-Deoxyadenosine

OrganismEnzymesSubstrate SpecificityProductsBiological Role
M. jannaschiiDadD deaminase5'dAdo >> adenosine5'-Deoxyinosine + NH4+Prevents rSAM inhibition
S. elongatusPromiscuous enzymes5'dAdo7-DeoxysedoheptuloseAntimicrobial agent production
B. thuringiensisdrdK/drdI/drdA cascade5-DeoxyriboseDHAP + acetaldehydeCarbon source recycling

Mechanisms of SAM Reductive Cleavage and 5'-Deoxyadenosyl Radical Formation

The reductive cleavage of SAM is a defining feature of rSAM enzymes, requiring precise coordination between the [4Fe-4S] cluster and the SAM molecule. Spectroscopic and structural studies reveal that SAM chelates the unique iron of the [4Fe-4S] cluster via its α-amino and α-carboxylate groups, positioning the sulfonium atom ~4 Å from the iron. This geometry facilitates single-electron transfer from the reduced [4Fe-4S]+ cluster to the sulfonium, triggering homolytic cleavage of the C5'-S bond [6] [10]. The reaction proceeds as follows:

  • Reduction: The [4Fe-4S]2+ cluster accepts one electron (e.g., from flavodoxins or reduced ferredoxins) to form [4Fe-4S]+.
  • SAM Binding: SAM coordinates to the unique iron site, modulating the cluster’s redox potential.
  • Electron Transfer: An electron transfers from the cluster to SAM’s sulfonium, generating an organometallic intermediate.
  • Radical Generation: The S-adenosyl bond cleaves homolytically, releasing methionine and the 5'dAdo•.

The 5'dAdo•—among nature’s most potent oxidants (E° ≈ −1.8 V)—abstracts a hydrogen atom from unactivated C-H bonds (BDE ≈ 85–100 kcal/mol). For example:

  • Biotin Synthase (BioB): 5'dAdo• abstracts H from C9 of dethiobiotin, initiating thiophane ring formation [10].
  • QueE (7-carboxy-7-deazaguanine synthase): The radical activates the tetrahydropterin substrate for rearrangement [2].

Table 2: Structural Features Enabling SAM Cleavage in rSAM Enzymes

Structural ElementRole in CatalysisExample Enzymes
CX3CX2C motifLigates [4Fe-4S] cluster; positions SAMBioB, QueE, LipA
SAM α-carboxylate bindingAnchors SAM to unique iron; aligns C5' for cleavageMoaA, HemN
Auxiliary Fe-S clustersProvide sulfur for insertion reactions (e.g., biotin)BioB (sacrificial [2Fe-2S])

Shunt Pathways and Non-Productive SAM Cleavage in rSAM Enzymes

Not all 5'dAdo generated by rSAM enzymes originates from catalytic hydrogen abstraction. A significant fraction arises from "uncoupled" or "shunt" pathways where SAM cleavage occurs without productive substrate turnover. Recent studies on QueE demonstrate three distinct shunt mechanisms:

  • Reductive Quenching: The substrate radical intermediate (e.g., CPH4• in QueE) is prematurely reduced by the external reducing system (e.g., dithionite), yielding 5'dAdo without product formation [2] [5].
  • Abortive Radical Transfer: The 5'dAdo• abstracts H from non-substrate molecules (e.g., buffer components or protein residues), forming 5'dAdo non-productively.
  • SAM Over-reduction: Multiple electrons reduce SAM directly to 5'dAdo without radical generation, particularly under strong reducing conditions.

Quantitative analysis of QueE reveals that up to 40% of 5'dAdo produced in vitro stems from reducing system interference rather than catalytic H-abstraction [5]. This uncoupled cleavage wastes SAM and complicates kinetic analyses by obscuring the relationship between substrate consumption and 5'dAdo accumulation.

Role of Reducing Systems in Coupled vs. Uncoupled 5'-Deoxyadenosine Production

The choice of reducing system critically influences the efficiency of 5'dAdo production in rSAM enzymes. Native reductants like flavodoxins or ferredoxins deliver electrons at physiologically tuned potentials, minimizing uncoupled reactions. In contrast, chemical reductants often used in vitro (e.g., sodium dithionite or reduced methyl viologen) exacerbate shunt pathways:

  • Flavodoxin Systems: Enable high coupling efficiency (≥80%) between SAM cleavage and substrate turnover in BioB and LipA by delivering electrons at −450 mV, aligning with the [4Fe-4S]2+/+ redox couple [10].
  • Dithionite Systems: Generate highly reducing conditions (−660 mV), promoting over-reduction of SAM and QueE substrate radicals. This increases uncoupled 5'dAdo yields by 3–5-fold compared to flavodoxin [2] [5].
  • Photoreduction: Laser-excited deazariboflavin provides controlled electron flux but still risks radical quenching due to non-specific interactions.

Table 3: Impact of Reducing Systems on 5'dAdo Production

Reducing SystemRedox Potential (mV)Coupling EfficiencyPrimary Shunt Pathway
Flavodoxin/NADPH−450High (≥80%)Minimal
Sodium dithionite−660Low (≤40%)Reductive quenching of radicals
Methyl viologen (reduced)−446Moderate (60–70%)Abortive radical transfer

Optimizing reducing conditions is thus essential for in vitro studies aiming to dissect catalytic vs. non-catalytic 5'dAdo formation. Genetic disruption of native electron transfer chains in vivo further confirms that electron delivery kinetics profoundly affect metabolic flux through rSAM-dependent pathways [2].

Properties

CAS Number

4754-39-6

Product Name

5'-Deoxyadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

XGYIMTFOTBMPFP-KQYNXXCUSA-N

SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5'-dAdo nucleoside
5'-deoxyadenosine

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

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